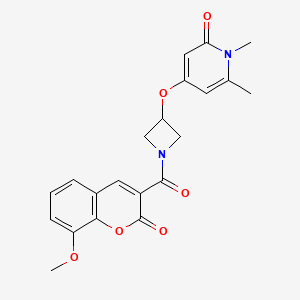
(E)-5-(4-benzoylpiperazin-1-yl)-2-(4-methylstyryl)oxazole-4-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-5-(4-benzoylpiperazin-1-yl)-2-(4-methylstyryl)oxazole-4-carbonitrile, also known as BZP, is a chemical compound that belongs to the piperazine family. It is a synthetic compound that has been used as a recreational drug due to its stimulant properties. However, in recent years, BZP has gained interest in scientific research due to its potential therapeutic applications.
Applications De Recherche Scientifique
Antimicrobial Activities
A study by Al‐Azmi and Mahmoud (2020) explores the synthesis of novel derivatives related to your compound of interest, including pyrazole-4-carbonitrile derivatives. These compounds have been evaluated for their antimicrobial properties, showing promising results as antimicrobial agents (Al‐Azmi & Mahmoud, 2020).
PPARgamma Agonists
Collins et al. (1998) researched related compounds, focusing on phenyl alkyl ether moiety modifications. Their work is significant in developing potent and selective PPARgamma agonists, providing insights into binding, functional activity, selectivity, and solubility of such compounds (Collins et al., 1998).
Synthesis Pathways
Lemaire et al. (2015) described a rapid synthesis route for a range of molecules starting from a building block similar to your compound, leading to the creation of pyrimido[5,4-d]oxazoles and pyrido[3,2-d]oxazoles. This study provides valuable information on the synthesis and potential applications of these compounds (Lemaire et al., 2015).
Corrosion Inhibition
Yadav et al. (2016) conducted a study on pyranopyrazole derivatives, closely related to your compound, for their corrosion inhibition properties in mild steel. Their findings indicate high efficiency in corrosion inhibition, which could be relevant for industrial applications (Yadav et al., 2016).
Microwave-Mediated Synthesis
Spencer et al. (2012) explored microwave-mediated synthesis and manipulation of a library including 5-aminooxazole-4-carbonitrile. Their work demonstrated the structural diversity achievable with such compounds and found applications in cannabinoid receptor targeting (Spencer et al., 2012).
Cancer Treatment
Rao et al. (2015) identified a compound structurally related to your query as an activator for epidermal fatty acid binding protein, showing potential in inhibiting mammary tumor growth. This suggests possible applications in cancer treatment (Rao et al., 2015).
Propriétés
IUPAC Name |
5-(4-benzoylpiperazin-1-yl)-2-[(E)-2-(4-methylphenyl)ethenyl]-1,3-oxazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O2/c1-18-7-9-19(10-8-18)11-12-22-26-21(17-25)24(30-22)28-15-13-27(14-16-28)23(29)20-5-3-2-4-6-20/h2-12H,13-16H2,1H3/b12-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFCDDUNUBLXEOM-VAWYXSNFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC2=NC(=C(O2)N3CCN(CC3)C(=O)C4=CC=CC=C4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/C2=NC(=C(O2)N3CCN(CC3)C(=O)C4=CC=CC=C4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(3-(4-chlorobenzyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2943347.png)




![N-(3-(1H-imidazol-1-yl)propyl)-N-(4-ethylbenzo[d]thiazol-2-yl)-3,4-dimethoxybenzamide hydrochloride](/img/structure/B2943353.png)
![ethyl 4,5-dimethyl-2-({[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetyl}amino)thiophene-3-carboxylate](/img/structure/B2943356.png)





